
Chloroformamidine
Overview
Description
Chloroformamidine is a chemical compound with the molecular formula CH3ClN2. It is known for its role as an interfacial molecular linker in various chemical processes. This compound hydrochloride, a derivative, is particularly noted for its applications in modifying electron transport layers in perovskite solar cells .
Preparation Methods
Chloroformamidine can be synthesized through the reaction of cyanamide with hydrogen chloride. This reaction can be carried out using either a solution containing hydrogen chloride or gaseous hydrogen chloride . The process involves the addition of this compound or its salt to a solution of the target compound in a suitable solvent.
Chemical Reactions Analysis
Chloroformamidine undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various reagents to form substituted derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different products.
Carbylamine Reaction: This reaction involves the synthesis of isocyanides by reacting a primary amine, chloroform, and a base.
Common reagents used in these reactions include hydrogen chloride, bases like sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Guanidine Synthesis
CFA is recognized for its role as a reagent in the synthesis of guanidines from electron-deficient aromatic amines. This method has been optimized to improve yields and efficiency, making it a preferred choice for synthesizing complex organic molecules. The reaction conditions have been thoroughly investigated, demonstrating the utility of CFA in guanylation reactions involving various substrates such as pyridines and anilines .
Preparation of Heterocycles
CFA is also employed in constructing heterocyclic compounds, particularly 2-aminopyrimidines. The synthesis typically involves heating CFA with appropriate reactants, leading to the formation of these biologically relevant structures. Such compounds are often explored for their potential as pharmaceuticals, including anticancer agents .
Materials Science
Molecular Linker in Perovskite Solar Cells
In materials chemistry, CFA serves as an interfacial molecular linker to enhance the properties of electron transport layers (ETLs) in perovskite solar cells. By modifying the interaction between the ETL and the perovskite layer through coordination and electrostatic coupling, CFA has contributed to achieving a power conversion efficiency (PCE) of up to 23.47% . This application highlights its significance in advancing solar cell technology.
Medicinal Chemistry
Cytotoxicity and Anticancer Properties
Research has indicated that derivatives synthesized from CFA exhibit notable cytotoxicity against various cancer cell lines. Studies utilizing the National Cancer Institute’s 60 human cancer cell line panel have identified several compounds derived from CFA that show selective activity against specific types of cancer, including breast and renal cancers . These findings underscore CFA's potential as a scaffold for developing new anticancer therapies.
Data Summary
The following table summarizes key applications of this compound hydrochloride:
Application Area | Specific Use | Outcomes/Results |
---|---|---|
Organic Synthesis | Guanidine synthesis from aromatic amines | Improved yields and efficiency; versatile reagent |
Heterocyclic Chemistry | Construction of 2-aminopyrimidines | Development of biologically active compounds |
Materials Science | Interfacial linker in perovskite solar cells | Achieved PCE of 23.47% |
Medicinal Chemistry | Anticancer agent development | Selective cytotoxicity against various cancer cell lines |
Case Studies
-
Guanidine Synthesis Optimization
A study focused on optimizing conditions for guanidine synthesis using CFA demonstrated significant improvements in reaction times and yields when compared to traditional methods. This optimization is crucial for scaling up production for pharmaceutical applications . -
Anticancer Activity Evaluation
In a recent investigation, novel pyrido[3,4-d]pyrimidine derivatives synthesized from CFA were subjected to cytotoxicity screening against the NCI 60 panel. The results indicated promising anticancer activities, particularly against breast and renal cancer cell lines, suggesting a pathway for further drug development . -
Solar Cell Efficiency Enhancement
Research on the application of CFA as a molecular linker in perovskite solar cells revealed that its introduction significantly improved charge transport properties, leading to higher efficiencies in energy conversion .
Mechanism of Action
The mechanism of action of chloroformamidine involves its role as a molecular linker. It modifies the properties of electron transport layers through coordination and electrostatic coupling. This interaction helps in passivating oxygen vacancies and interfacial defects, leading to improved energetic alignment and stability .
Comparison with Similar Compounds
Chloroformamidine can be compared with other haloformamidines, such as fluoroformamidine and bromoformamidine. These compounds share similar chemical structures but differ in their reactivity and applications. This compound is unique in its ability to act as an efficient molecular linker in perovskite solar cells, a property not commonly found in its analogs .
Similar compounds include:
- Fluoroformamidine
- Bromoformamidine
- Iodoformamidine
These compounds are used in various chemical reactions and have distinct properties based on their halogen substituents.
Biological Activity
Chloroformamidine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, particularly in cancer treatment and antimicrobial properties.
Overview of this compound
This compound (CAS Number: 6869-14-3) is a nitrogen-containing compound that exhibits various biological activities. Its derivatives have been synthesized for potential therapeutic uses, particularly in oncology. The compound is known for its reactivity with nucleophiles and electrophiles, which plays a crucial role in its biological interactions and applications in organic synthesis.
Synthesis of this compound
This compound can be synthesized through several methods, including:
- Hydrochloric Acid Method : Bubbling hydrochloric acid gas through a solution of cyanamide in an ethyl ester solvent precipitates this compound hydrochloride.
- Thermal Cyclization : Heating mixtures containing this compound hydrochloride with other reactants facilitates cyclization and condensation reactions to yield various nitrogen-containing compounds .
Antitumor Activity
This compound and its derivatives have shown promising antitumor activity. Several studies have evaluated their efficacy against various cancer cell lines:
- NCI 60 Cell Line Panel : Compounds derived from this compound were tested against the National Cancer Institute's 60 human cancer cell lines. Notably, certain derivatives exhibited IC50 values ranging from 4.7 to 334 nM against human tumor cells expressing folate receptors .
- Mechanism of Action : The antitumor activity has been attributed to the dual inhibition of glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase, which are critical enzymes in nucleotide biosynthesis .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial effects. However, further research is needed to fully elucidate these properties and their mechanisms.
Case Studies
Several case studies highlight the biological implications of this compound:
- Cytotoxicity Studies : A study showed that this compound derivatives induced cytotoxic effects on specific cancer cell lines while demonstrating selective activity against breast and renal cancer cells .
- Structural Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the this compound structure can enhance its inhibitory effects against particular cancer types, indicating the importance of structural optimization in drug design .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing chloroformamidine hydrochloride?
- Methodological Answer : Synthesis typically involves reacting guanidine derivatives with chlorinating agents under controlled conditions (e.g., HCl gas in anhydrous solvents). Characterization requires a multi-technique approach:
- Purity : High-performance liquid chromatography (HPLC) with UV detection .
- Structural confirmation : Nuclear magnetic resonance (NMR) for hydrogen/carbon environments and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., N-H, C-Cl stretches) .
- Thermal stability : Differential scanning calorimetry (DSC) to verify the melting point (180°C, lit.) and assess decomposition pathways .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., molecular weight, density)?
- Methodological Answer : Cross-validate data using primary sources (e.g., peer-reviewed studies) and computational tools (e.g., molecular weight calculators based on CH₄Cl₂N₂ = 114.96 g/mol). For density (1.5592 g/cm³ estimate vs. 1.6 g/cm³ experimental), replicate measurements via pycnometry or gas displacement methods .
Q. What safety protocols are critical when working with this compound hydrochloride?
- Methodological Answer : Use fume hoods for synthesis/handling, wear nitrile gloves, and store in airtight containers away from moisture. In case of exposure, follow first-aid measures: rinse skin/eyes with water and seek medical evaluation. Monitor air quality for HCl vapor release during reactions .
Advanced Research Questions
Q. How can this compound hydrochloride enhance stability in perovskite solar cells?
- Methodological Answer : As a molecular linker, it passivates surface defects in perovskite layers. Researchers use X-ray photoelectron spectroscopy (XPS) to confirm binding interactions (e.g., N–Pb bonds) and time-resolved photoluminescence (TRPL) to quantify charge-carrier lifetime improvements. Optimize concentration (e.g., 2–5 mol%) to balance defect passivation and phase purity .
Q. What strategies resolve contradictions in toxicological data for this compound derivatives?
- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process):
- Step 1 : Define inclusion criteria (e.g., in vivo/in vitro studies with dose-response data).
- Step 5 : Assess study bias (e.g., conflicts of interest, sample size).
- Step 7 : Translate confidence ratings into evidence tiers (e.g., "limited evidence" for hepatotoxicity at >100 mg/kg) .
Q. How can computational modeling predict this compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices and reaction barriers. Validate predictions with kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) .
Q. Methodological Frameworks
Q. What frameworks ensure rigorous experimental design for studies involving this compound?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Explore understudied applications (e.g., catalysis, bioimaging).
- Feasibility : Pilot small-scale stability tests (e.g., thermal gravimetric analysis) before large-scale synthesis .
Q. How can researchers address reproducibility challenges in this compound-based experiments?
- Methodological Answer : Document all variables (e.g., solvent batch, humidity) using standardized lab notebooks. Share raw data via repositories (e.g., Zenodo) and validate results through inter-laboratory comparisons .
Q. Tables for Key Data
Property | Value | Method | Reference |
---|---|---|---|
Molecular Weight | 114.96 g/mol | Calculated (CH₄Cl₂N₂) | |
Melting Point | 180°C (lit.) | DSC | |
LogP | 1.72 (estimate) | Chromatographic retention | |
Hydrogen Bond Donors | 3 | Computational analysis |
Properties
IUPAC Name |
carbamimidoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClN2/c2-1(3)4/h(H3,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTLGWCJESCDMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314664 | |
Record name | Carbamimidic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6869-14-3 | |
Record name | Carbamimidic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6869-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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